molecular formula C14H16N2O7 B7981827 (S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid

(S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid

Cat. No.: B7981827
M. Wt: 324.29 g/mol
InChI Key: YZMSNPBUDUTMEP-QMMMGPOBSA-N
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Description

(S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring substituted with a trimethoxyphenyl group and an acetic acid moiety. Compounds of this type are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the imidazolidinone ring with a trimethoxyphenyl group, which can be carried out using electrophilic aromatic substitution reactions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone derivatives.

    Substitution: The trimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetic acid: Lacks the trimethoxy groups on the phenyl ring.

    (S)-2-(2,5-dioxo-1-(3,4-dimethoxyphenyl)imidazolidin-4-yl)acetic acid: Contains fewer methoxy groups on the phenyl ring.

    (S)-2-(2,5-dioxo-1-(3,5-dimethoxyphenyl)imidazolidin-4-yl)acetic acid: Has a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the trimethoxyphenyl group in (S)-2-(2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl)acetic acid may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4S)-2,5-dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O7/c1-21-9-4-7(5-10(22-2)12(9)23-3)16-13(19)8(6-11(17)18)15-14(16)20/h4-5,8H,6H2,1-3H3,(H,15,20)(H,17,18)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMSNPBUDUTMEP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)[C@@H](NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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